1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate 1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate Intermediate in the preparation and formulation of proline derivatives for pharmaceutical and cosmetic uses as mediators of hedgehog signaling pathways.

Brand Name: Vulcanchem
CAS No.: 334999-43-8
VCID: VC0133997
InChI: InChI=1S/C19H28N2O5/c1-19(2,3)26-18(23)21-12-14(10-16(21)17(22)25-5)20-11-13-7-6-8-15(9-13)24-4/h6-9,14,16,20H,10-12H2,1-5H3/t14-,16-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NCC2=CC(=CC=C2)OC
Molecular Formula: C19H28N2O5
Molecular Weight: 364.442

1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate

CAS No.: 334999-43-8

Cat. No.: VC0133997

Molecular Formula: C19H28N2O5

Molecular Weight: 364.442

* For research use only. Not for human or veterinary use.

1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate - 334999-43-8

Specification

CAS No. 334999-43-8
Molecular Formula C19H28N2O5
Molecular Weight 364.442
IUPAC Name 1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C19H28N2O5/c1-19(2,3)26-18(23)21-12-14(10-16(21)17(22)25-5)20-11-13-7-6-8-15(9-13)24-4/h6-9,14,16,20H,10-12H2,1-5H3/t14-,16-/m0/s1
Standard InChI Key YIPPZGKXRWERCV-HOCLYGCPSA-N
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NCC2=CC(=CC=C2)OC

Introduction

1. Overview of the Compound

The compound 1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate appears to be a stereochemically defined derivative of pyrrolidine. Its structure includes:

  • tert-Butyl and methyl protecting groups: These groups often stabilize the molecule or protect reactive sites during synthesis.

  • (2S,4S) configuration: Indicates the stereochemistry of the pyrrolidine core, which is critical for its biological activity or interaction with other molecules.

  • 3-Methoxyphenylmethylamino group: Suggests potential functionalization for pharmacological or biochemical applications.

2. Potential Applications

Given its structural features, this compound may have applications in:

  • Pharmaceutical Research:

    • The stereochemical specificity and functional groups suggest it could act as a ligand or intermediate in drug development.

    • Similar compounds are often explored for their activity in enzyme inhibition or receptor binding.

  • Synthetic Chemistry:

    • The tert-butyl and methyl groups indicate potential use in multistep organic syntheses, where these groups protect reactive sites.

  • Biological Studies:

    • The presence of an amino group linked to an aromatic ring suggests possible interaction with biological macromolecules like proteins or nucleic acids.

3. Structural Analysis

Key Features

Functional GroupRole/Function
tert-Butyl esterProtects carboxylic acid functionality; increases lipophilicity.
Methyl esterProtects another carboxylic acid group; aids in solubility.
Pyrrolidine ringCommon in bioactive molecules; provides rigidity and specificity.
Methoxyphenyl groupEnhances aromatic interactions; may influence binding affinity in biological systems.

Stereochemistry

The (2S,4S) designation indicates that the molecule has two chiral centers with specific spatial configurations. This stereochemistry is crucial for its interaction with chiral environments such as enzymes or receptors.

4. Hypothetical Synthesis Pathway

A possible synthesis for this compound could involve:

  • Formation of the pyrrolidine core:

    • Starting with a precursor like proline or a similar amino acid derivative.

  • Introduction of protecting groups:

    • tert-Butyl and methyl esters could be introduced using tert-butanol and methanol under acidic conditions.

  • Attachment of the methoxyphenylmethylamino group:

    • This step might involve reductive amination using 3-methoxybenzaldehyde and an amine source.

  • Stereochemical control:

    • Asymmetric synthesis or resolution techniques would be required to ensure the (2S,4S) configuration.

5. Analytical Characterization

To confirm the structure and purity of the compound, standard analytical techniques would be employed:

  • NMR Spectroscopy:

    • 1H^1H and 13C^{13}C NMR to confirm chemical shifts corresponding to tert-butyl, methyl ester, and aromatic protons.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • To identify functional groups like esters (C=OC=O) and amines (NHN-H).

  • X-Ray Crystallography:

    • For precise determination of stereochemistry and three-dimensional structure.

6. Data Table Example

PropertyValue/Observation
Molecular FormulaC17_{17}H25_{25}NO5_{5}
Molecular Weight~323 g/mol
Stereochemistry(2S,4S)
SolubilityLikely soluble in organic solvents
Functional GroupsEster, amine, aromatic ring

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